molecular formula C25H22N2O3 B3819725 methyl 3-(1H-indol-3-yl)-2-[(4-phenylbenzoyl)amino]propanoate

methyl 3-(1H-indol-3-yl)-2-[(4-phenylbenzoyl)amino]propanoate

Cat. No.: B3819725
M. Wt: 398.5 g/mol
InChI Key: KMCULAJTRWUBIJ-UHFFFAOYSA-N
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Description

Methyl 3-(1H-indol-3-yl)-2-[(4-phenylbenzoyl)amino]propanoate is a complex organic compound that features an indole ring, a phenylbenzoyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-indol-3-yl)-2-[(4-phenylbenzoyl)amino]propanoate typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with benzoyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-indol-3-yl)-2-[(4-phenylbenzoyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Methyl 3-(1H-indol-3-yl)-2-[(4-phenylbenzoyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-(1H-indol-3-yl)-2-[(4-phenylbenzoyl)amino]propanoate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The phenylbenzoyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1H-indol-3-yl)propanoate
  • Indole-3-carboxylic acid
  • Indole-3-acetic acid

Uniqueness

Methyl 3-(1H-indol-3-yl)-2-[(4-phenylbenzoyl)amino]propanoate is unique due to the presence of both the indole ring and the phenylbenzoyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-(1H-indol-3-yl)-2-[(4-phenylbenzoyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-30-25(29)23(15-20-16-26-22-10-6-5-9-21(20)22)27-24(28)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-14,16,23,26H,15H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCULAJTRWUBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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